molecular formula C26H26N2O6S2 B2454157 4-ethoxy-N-[4-(4-ethoxybenzenesulfonamido)naphthalen-1-yl]benzene-1-sulfonamide CAS No. 419559-42-5

4-ethoxy-N-[4-(4-ethoxybenzenesulfonamido)naphthalen-1-yl]benzene-1-sulfonamide

Cat. No.: B2454157
CAS No.: 419559-42-5
M. Wt: 526.62
InChI Key: GVQLOWNGYDYVQC-UHFFFAOYSA-N
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Description

. This compound is characterized by its complex structure, which includes ethoxy groups, sulfonylamino groups, and naphthalenyl and benzenesulfonamide moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-[4-(4-ethoxybenzenesulfonamido)naphthalen-1-yl]benzene-1-sulfonamide typically involves multi-step organic reactions. One common method involves the reaction of 4-ethoxybenzenesulfonyl chloride with 4-ethoxynaphthalen-1-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-[4-(4-ethoxybenzenesulfonamido)naphthalen-1-yl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

4-ethoxy-N-[4-(4-ethoxybenzenesulfonamido)naphthalen-1-yl]benzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-[4-(4-ethoxybenzenesulfonamido)naphthalen-1-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    4-ethoxy-N-[(4-methoxyphenyl)methylene]benzenamine: Similar structure but with a methoxy group instead of a sulfonylamino group.

    4-ethoxy-N-[(4-ethoxyphenyl)methylene]-4-propoxybenzenamine: Similar structure but with a propoxy group instead of a naphthalenyl group.

Uniqueness

4-ethoxy-N-[4-(4-ethoxybenzenesulfonamido)naphthalen-1-yl]benzene-1-sulfonamide is unique due to its combination of ethoxy, sulfonylamino, naphthalenyl, and benzenesulfonamide groups. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

4-ethoxy-N-[4-[(4-ethoxyphenyl)sulfonylamino]naphthalen-1-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O6S2/c1-3-33-19-9-13-21(14-10-19)35(29,30)27-25-17-18-26(24-8-6-5-7-23(24)25)28-36(31,32)22-15-11-20(12-16-22)34-4-2/h5-18,27-28H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVQLOWNGYDYVQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C3=CC=CC=C32)NS(=O)(=O)C4=CC=C(C=C4)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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